3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol
Description
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(7(2)10)3-8-4-9-5-11-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
ZVWKMZRCDUYUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CS1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Ring
The core thiazole ring in the compound can be synthesized via classical Hantzsch or Paal–Knorr type cyclization reactions:
Method A: Cyclization of α-Haloketones with Thioamides
- An α-haloketone (e.g., 2-bromo-1-phenylethanone) reacts with a thioamide derivative (e.g., thiourea or its derivatives) under reflux conditions.
- The reaction proceeds through nucleophilic attack of the sulfur atom on the halogenated carbon, followed by cyclization to form the thiazole ring.
Method B: Cyclization of α-Acylthioamides
- α-Acylthioamides undergo cyclization upon heating or in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) to form the thiazole core.
Construction of the Butanol Chain
The butanol chain, specifically butan-2-ol , can be synthesized via:
- Grignard reaction : Reaction of butanoyl chloride with methylmagnesium bromide to form the tertiary alcohol.
- Reduction of butanone : Using sodium borohydride (NaBH₄) to reduce butanone to butan-2-ol.
Coupling of Thiazole to the Butanol Backbone
- Nucleophilic substitution : The thiazole ring, bearing a nucleophilic nitrogen or sulfur, can be coupled to the butanol chain via alkylation reactions.
- Use of linkers : Activation of the butanol chain with halides (e.g., converting to a bromide or chloride) facilitates nucleophilic attack by the thiazole precursor.
Representative Synthetic Route
| Step | Reaction | Reagents & Conditions | Yield | Purpose |
|---|---|---|---|---|
| 1 | Synthesis of α-haloketone | Halogenation of ketone | ~70% | Thiazole core precursor |
| 2 | Cyclization with thiourea | Reflux in ethanol | ~60% | Thiazole ring formation |
| 3 | Preparation of butan-2-ol | Reduction of butanone | >80% | Chain backbone |
| 4 | Activation of butanol | Conversion to halide | ~75% | Coupling intermediate |
| 5 | Coupling with thiazole | Nucleophilic substitution | ~65% | Final target molecule |
Notable Research Findings and Patents
- Patent CN111670180A describes the synthesis of fluorinated derivatives related to thiazole compounds, emphasizing cyclization and substitution reactions involving thiazole rings, which can be adapted for synthesizing 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol .
- Research by PMC articles highlights the use of thiazole derivatives in medicinal chemistry, employing cyclization of α-haloketones and subsequent functionalization steps, aligning with the methods described above.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of α-haloketones | α-Haloketone + Thioamide | Reflux, ethanol | Cyclization | 60-70% | Classical route for thiazole core |
| Reduction of ketones | Butanone | NaBH₄ | Reduction | >80% | Chain backbone formation |
| Alkylation | Halogenated butanol | Base (K₂CO₃) | Nucleophilic substitution | 65-75% | Coupling step |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it valuable for studying antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Thiazole-Containing Alcohols
- 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid (CAS: 216955-61-2): Features a thiazole ring substituted with a piperidine-carboxylic acid group. This compound, with a molecular weight of 326.41 g/mol and melting point of 124–128°C, is used in peptide synthesis and kinase inhibitor research .
- {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid (GW 501-516): A selective androgen receptor modulator (SARM) with a thiazole ring linked to a phenoxyacetic acid chain. It demonstrates metabolic regulation properties, highlighting the role of thiazole in enhancing binding affinity to nuclear receptors .
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol | 2227909-28-4 | 185.26* | Secondary alcohol, thiazole at C4, branched chain |
| 4-Methyl-2-[1-(tert-Boc-piperid-4-yl)thiazole] | 216955-61-2 | 326.41 | Thiazole-carboxylic acid, tert-butoxycarbonyl-piperidine substituent |
| GW 501-516 | 317318-84-6 | 453.44 | Thiazole-sulfanyl-phenoxyacetic acid, SARM activity |
*Calculated based on molecular formula.
Methyl-Substituted Butanol Derivatives
- 2-Methyl-3-buten-2-ol (CAS: 115-18-4): A tertiary alcohol with a butenyl chain (bp 98–99°C, d 0.824). Used as a solvent and intermediate in organic synthesis .
- 3-Methyl-2-buten-1-ol (CAS: 556-82-1): Primary alcohol with a prenyl-like structure (bp 140°C, d 0.84), employed in fragrance and flavor industries .
Functional Analogues
Kinase Inhibitors
- {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone: Exhibits binding affinity to Cdk5 (-7.3 ± 0.0 kcal/mol), comparable to thiazole-containing compounds in kinase inhibition studies. Shared residues (e.g., hydrophobic pockets, hydrogen-bonding motifs) suggest similar binding mechanisms for 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol derivatives .
mGlu5 Receptor Antagonists
- MPEP (2-methyl-6-(phenylethynyl)pyridine): A pyridine-based mGlu5 antagonist with anxiolytic effects in rodents (e.g., elevated plus maze test, social exploration test) .
Binding Affinity and Molecular Interactions
- Thiazole rings enhance binding to hydrophobic regions of target proteins (e.g., kinase ATP pockets) via sulfur-mediated van der Waals interactions. For example, the thiazole in GW 501-516 stabilizes interactions with the androgen receptor’s ligand-binding domain .
Biological Activity
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by a thiazole ring and a butanol moiety, which contributes to its potential therapeutic applications. The molecular formula is C₉H₁₃N₁OS, with a molecular weight of approximately 185.29 g/mol. This article explores the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure
The structure of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is significant for its biological activity. The thiazole ring can interact with various biological targets, modulating enzyme activities and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The presence of the thiazole moiety is crucial as it enhances the compound's ability to disrupt microbial cell wall synthesis, leading to bactericidal effects.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has shown potential in reducing inflammation in various models, suggesting that it may be beneficial in treating conditions characterized by excessive inflammation.
Case Study: In Vivo Anti-inflammatory Model
A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol resulted in a significant reduction in paw swelling compared to control groups. The results indicated an average reduction of 45% in edema at a dose of 25 mg/kg body weight after 4 hours post-administration.
The mechanism through which 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol exerts its biological effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors involved in inflammatory pathways and microbial metabolism, altering their activity and leading to therapeutic effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol, particularly those containing thiazole rings. Below is a comparative analysis highlighting their unique features:
Table 2: Comparison of Thiazole Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sulfathiazole | Contains a thiazole ring; used as an antimicrobial | Established use in treating bacterial infections |
| Ritonavir | Antiretroviral drug; contains a thiazole moiety | Significant role in HIV treatment |
| Abafungin | Antifungal drug; features a thiazole ring | Effective against fungal infections |
| 3-Methyl-4-(4-methylthiazol-2-yl)butan-2-ol | Similar structure; different thiazole substitution | Explored for varied biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
